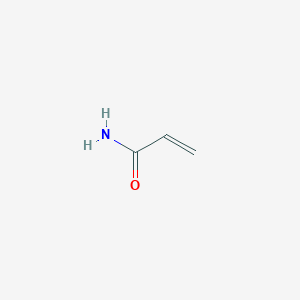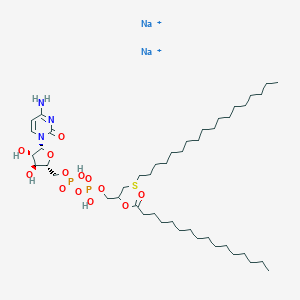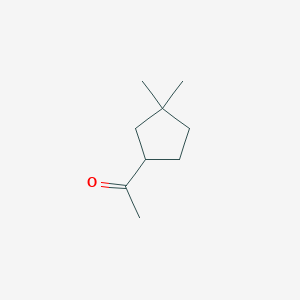
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one, also known as HPO or PHO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of oxazolones and has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes, the induction of apoptosis, and the modulation of signal transduction pathways. 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been shown to interact with various biological targets, including DNA, RNA, and proteins.
Biochemische Und Physiologische Effekte
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the modulation of gene expression. 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has several advantages for lab experiments, including its high stability, solubility, and reactivity. However, 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its handling and synthesis.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one, including the development of novel synthetic methods for its production, the identification of new biological targets and pathways for its action, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the optimization of 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one's physical and chemical properties for its use in material science and organic synthesis may also be an area of future research.
In conclusion, 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one may lead to the development of novel therapeutic agents, materials, and compounds with potential applications in various fields.
Synthesemethoden
The synthesis of 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one can be achieved through various methods, including the reaction of 4-hydroxybenzaldehyde and phenylglycine in the presence of acetic anhydride and sodium acetate, or through the reaction of 4-hydroxybenzaldehyde and phenylhydrazine in the presence of acetic acid and acetic anhydride. These methods have been optimized to produce high yields of 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one with good purity.
Wissenschaftliche Forschungsanwendungen
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. In material science, 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been used as a versatile reagent for the synthesis of various compounds.
Eigenschaften
CAS-Nummer |
150072-82-5 |
|---|---|
Produktname |
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one |
Molekularformel |
C15H11NO3 |
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H11NO3/c17-12-8-6-10(7-9-12)13-15(18)19-14(16-13)11-4-2-1-3-5-11/h1-9,13,17H |
InChI-Schlüssel |
DJLDKFWPTSWDID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)O2)C3=CC=C(C=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)O2)C3=CC=C(C=C3)O |
Synonyme |
5(4H)-Oxazolone, 4-(4-hydroxyphenyl)-2-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-(9CI)](/img/structure/B135391.png)




![(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane](/img/structure/B135407.png)
![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B135408.png)




